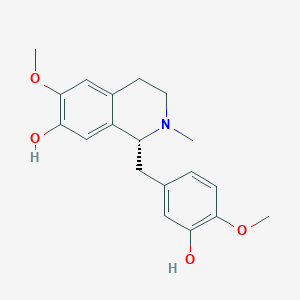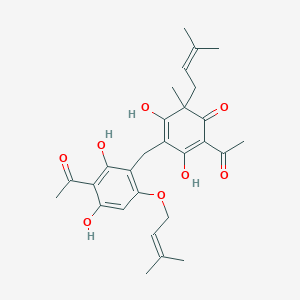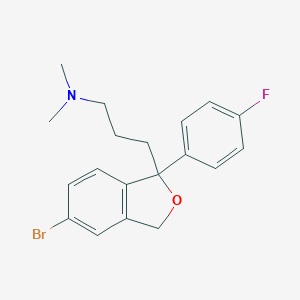
1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane
説明
Molecular Structure Analysis
The molecular structure of 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane has been explored through various computational and experimental techniques. The optimized molecular structure and vibrational frequencies have been investigated using Gaussian09 software, with results showing good agreement with experimental infrared bands . The stability of the molecule, as well as charge transfer within the molecule, has been analyzed using Natural Bond Orbital (NBO) analysis and HOMO-LUMO analysis . The molecular electrostatic potential (MEP) studies indicate that the negative charge is localized over the C=O group, while the positive region is over the aromatic rings . Additionally, the crystal and molecular structures of related compounds have been determined, revealing chair conformations and equatorial orientations of substituents .
Synthesis Analysis
The synthesis of related bromophenyl compounds involves various organic reactions. For instance, 5-Bromo-7,7-dimethyl-7H-benzo[C]fluorene was prepared from 1-bromonaphthalene with an optimized yield of 63.1% . The synthesis of other compounds, such as 7,7-dimethyl-2-(4-bromophenyl)-4-phenyl-5-oxo-1,4,5,6,7,8-hexahydro-6H-quinoline, was achieved by reacting specific ketones with 5,5-dimethyl-1,3-cyclohexanedione in DMF . These syntheses involve the use of catalysts and controlled reaction conditions to optimize yields and selectivity.
Chemical Reactions Analysis
The chemical reactivity of the compound can be inferred from studies on similar molecules. The presence of bromophenyl and fluorophenyl groups suggests potential for further substitution reactions, which could be utilized in the synthesis of more complex molecules . The reactivity can also be influenced by the presence of the dimethylamino group, which could participate in electron-donating or withdrawing interactions, affecting the overall reactivity of the compound.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound are closely related to its molecular structure. The vibrational assignments, as determined by FT-IR and Raman spectroscopy, provide insights into the functional groups present . The NMR chemical shifts, calculated using the gauge independent atomic orbital (GIAO) method, along with UV-Vis spectroscopy, offer information on the electronic properties and potential optical applications of the compound . Theoretical calculations of nonlinear optical features and thermodynamic properties further contribute to the understanding of the compound's behavior under different conditions .
Case Studies and Applications
Molecular docking studies suggest that compounds with similar structures might exhibit inhibitory activity against certain enzymes and could act as anti-neoplastic agents . The nonlinear optical properties of related compounds indicate potential applications in the field of photonics and optoelectronics . The synthesis and structural analysis of these compounds provide valuable case studies for the development of new materials with desired properties for various applications in organic synthesis and medicinal chemistry .
科学的研究の応用
Synthesis and Characterization
The synthesis and characterization of fluoropolymers and other related compounds demonstrate the broad interest in exploring the chemical properties and applications of fluorinated and brominated molecules. For instance, the study by Nobuhito Ito et al. (2002) focuses on the synthesis and characterization of fluoropolymers with pendant hydroxyl groups, highlighting the utility of fluorine-containing compounds in creating materials with good solubility and thermal stability Ito, Tonosaki, Kudo, Kameyama, & Nishikubo, 2002.
Advanced Material Applications
Research into the development of new materials often involves the synthesis of compounds with specific functional groups. The work on microwave-assisted and conventional synthesis of new phthalocyanines containing 4-(p-fluorophenyl)-3-methyl-4,5-dihydro-1H-1,2,4-triazol-5-one moieties by B. Kahveci et al. (2007) is an example. This study illustrates the role of such compounds in the production of materials with potential applications in electronics and photonics Kahveci, Özil, Kantar, Şaşmaz, Işık, & Köysal, 2007.
Pharmacological Research
In the field of pharmacology, compounds like 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane can serve as precursors or active components in the development of new drugs. For example, the degradation of citalopram, a selective serotonin reuptake inhibitor, under simulated sunlight was investigated to understand its stability in environmental conditions Kwon & Armbrust, 2005.
Chemical Properties and Stability
Understanding the chemical properties and stability of fluorinated and brominated compounds is essential for their application in various domains. The synthesis of (Chloromethyl) bis (4-fluorophenyl) methylsilane by Guo Xiang-li (2013) showcases the industrial relevance of such compounds, particularly in the production of fungicides, highlighting the importance of optimizing synthesis methods for high purity and yield Xiang-li, 2013.
特性
IUPAC Name |
3-[5-bromo-1-(4-fluorophenyl)-3H-2-benzofuran-1-yl]-N,N-dimethylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrFNO/c1-22(2)11-3-10-19(15-4-7-17(21)8-5-15)18-9-6-16(20)12-14(18)13-23-19/h4-9,12H,3,10-11,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOLPGGGWZDXCNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCC1(C2=C(CO1)C=C(C=C2)Br)C3=CC=C(C=C3)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane | |
CAS RN |
64169-39-7 | |
| Record name | 1-(4'-Fluorophenyl)-1-(3-dimethylaminopropyl)-5-bromophthalane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0064169397 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(4'-FLUOROPHENYL)-1-(3-DIMETHYLAMINOPROPYL)-5-BROMOPHTHALANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63L06KXW8L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

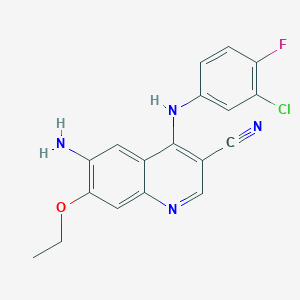
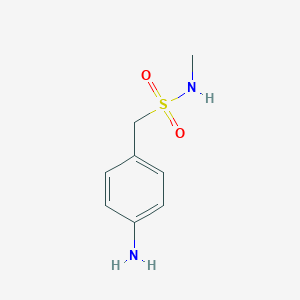
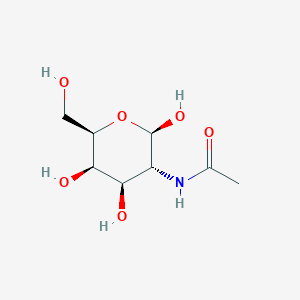
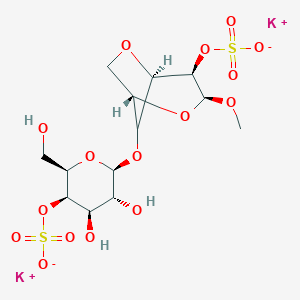
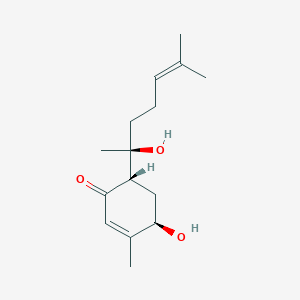
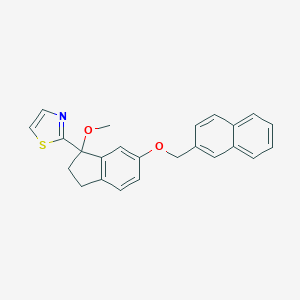
![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
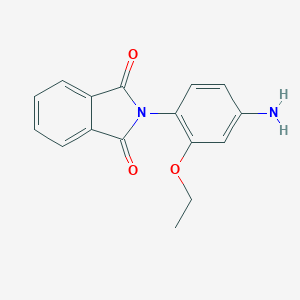
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
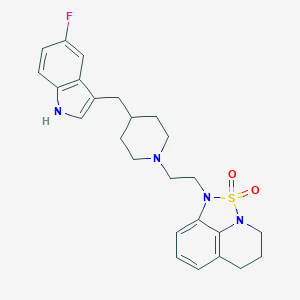
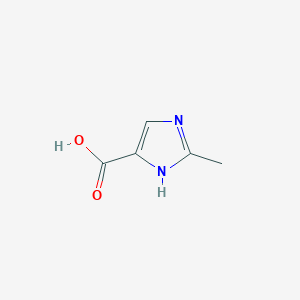
![(3R,7AR)-3,7a-diphenyltetrahydropyrrolo[2,1-b]oxazol-5(6H)-one](/img/structure/B138946.png)
